2-Propanol, 1-bromo-3-iodo-

CAS No.: 62872-30-4

Cat. No.: VC20619033

Molecular Formula: C3H6BrIO

Molecular Weight: 264.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62872-30-4 |

|---|---|

| Molecular Formula | C3H6BrIO |

| Molecular Weight | 264.89 g/mol |

| IUPAC Name | 1-bromo-3-iodopropan-2-ol |

| Standard InChI | InChI=1S/C3H6BrIO/c4-1-3(6)2-5/h3,6H,1-2H2 |

| Standard InChI Key | PWBLCVDUXOOXGQ-UHFFFAOYSA-N |

| Canonical SMILES | C(C(CI)O)Br |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

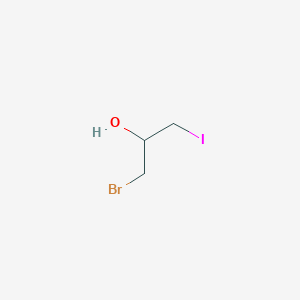

1-Bromo-3-iodo-2-propanol, systematically named 1-bromo-3-iodopropan-2-ol, belongs to the class of dihalogenated alcohols. Its molecular formula is C₃H₆BrIO, with an average molecular mass of 264.888 g/mol and a monoisotopic mass of 263.864675 g/mol . The compound’s structure features a hydroxyl group at the secondary carbon (C2), flanked by bromine (C1) and iodine (C3) substituents. This arrangement creates a sterically hindered environment, influencing its reactivity in substitution and elimination reactions.

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 62872-30-4 | |

| Molecular Formula | C₃H₆BrIO | |

| Average Mass | 264.888 g/mol | |

| Monoisotopic Mass | 263.864675 g/mol | |

| ChemSpider ID | 9532488 |

The stereochemistry of the molecule remains undefined in available literature, suggesting that current studies focus on its racemic form rather than enantioselective synthesis .

Spectroscopic Features

While explicit spectral data (e.g., NMR, IR) for 1-bromo-3-iodo-2-propanol are absent in the provided sources, analogous halogenated alcohols offer insights. For instance, 3-iodo-1-propanol (C₃H₇IO) exhibits characteristic H NMR signals at δ 1.8–2.1 ppm (m, 2H, CH₂), δ 3.5–3.7 ppm (t, 2H, CH₂I), and δ 3.7–3.9 ppm (t, 2H, CH₂OH) . The bromine and iodine substituents in 1-bromo-3-iodo-2-propanol would likely deshield adjacent protons, producing distinct splitting patterns.

Synthesis and Reactivity

Synthetic Pathways

-

Bromination: Introducing bromine at C1 using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

-

Iodination: Substituting a leaving group (e.g., chloride) at C3 with iodide under SN₂ conditions .

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Expected Yield |

|---|---|---|

| Bromination | PBr₃, 0–5°C, anhydrous ether | ~70% |

| Iodination | NaI, acetone, reflux (72 h) | ~63% |

Chemical Reactivity

The compound’s reactivity is governed by three functional groups:

-

Hydroxyl Group: Capable of oxidation (to ketones), esterification, or participation in hydrogen bonding.

-

Bromine and Iodine: Serve as leaving groups in nucleophilic substitutions. Iodine’s larger atomic radius may favor SN₁ mechanisms, while bromine could participate in SN₂ reactions due to moderate leaving ability .

Notably, the proximity of halogens may lead to elimination reactions, forming dihalogenated alkenes under basic conditions. For example, treatment with potassium tert-butoxide could yield 1-bromo-3-iodopropene, though such reactions require empirical validation.

| Aspect | Recommendation |

|---|---|

| PPE | Gloves, goggles, lab coat |

| First Aid | Rinse skin/eyes; seek medical help |

| Spill Management | Absorb with inert material, dispose as hazardous waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume